REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[CH2:11][C:12](=[O:16])C(O)=O)([O-:3])=[O:2].[OH-:17].[Na+].OO.Cl>O>[Cl:10][C:8]1[CH:7]=[CH:6][C:5]([CH2:11][C:12]([OH:16])=[O:17])=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)Cl)CC(C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 35°-40° C.
|
Type
|
CUSTOM
|
Details
|
The combined reaction mixtures
|
Type
|
CUSTOM
|
Details
|
to obtain a precipitate which
|
Type
|
FILTRATION
|
Details
|
are recovered by filtration
|
Type
|
WASH
|
Details
|
washed 3 times with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product (mp 145°-150° C.) is recrystallized from ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |